molecular formula C11H11NO2 B3384829 2-(3-methyl-1H-indol-1-yl)acetic acid CAS No. 57710-28-8

2-(3-methyl-1H-indol-1-yl)acetic acid

Cat. No. B3384829
CAS RN: 57710-28-8
M. Wt: 189.21 g/mol
InChI Key: POLWRCXHRFTJTO-UHFFFAOYSA-N
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Patent
US03962236

Procedure details

The residue, 3-methyl-indole-1-acetic acid ethyl ester, is dissolved in 900 ml of methanol, potassium hydroxide (90 g) in 400 ml of 1:1 methanol-H2O is then added. The mixture is stirred at room temperature for 11/2 hours. The methanol is evaporated under reduced pressure. The residue is diluted with water (800 ml) and extracted (3x) with ether. Acidification with 6NHCl of the aqueous phase yields 3-methyl-indole-1-acetic acid, m.p. 174°-176°C.
Name
3-methyl-indole-1-acetic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:16])[CH2:5][N:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:8]([CH3:15])=[CH:7]1)C.[OH-].[K+]>CO.CO.O>[CH3:15][C:8]1[C:9]2[C:14](=[CH:13][CH:12]=[CH:11][CH:10]=2)[N:6]([CH2:5][C:4]([OH:16])=[O:3])[CH:7]=1 |f:1.2,4.5|

Inputs

Step One
Name
3-methyl-indole-1-acetic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CN1C=C(C2=CC=CC=C12)C)=O
Name
Quantity
900 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
90 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
400 mL
Type
solvent
Smiles
CO.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 11/2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The methanol is evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue is diluted with water (800 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted (3x) with ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=CN(C2=CC=CC=C12)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.